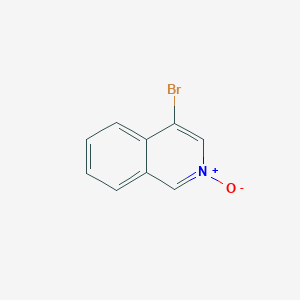

4-Bromoisoquinoline 2-oxide

Vue d'ensemble

Description

4-Bromoisoquinoline 2-oxide is a chemical compound that is a derivative of isoquinoline, a structural isomer of quinoline. It is characterized by the presence of a bromine atom and an oxide group, which confer unique reactivity and potential for further chemical modifications. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of 4-bromoisoquinoline derivatives has been achieved through various methods. One approach involves a metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes, leading to the formation of α-(4-bromo-isoquinolin-1-yl)-propenones. This process generates 4-bromo-isoquinoline-N-oxides as intermediates . Another method employs a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides to selectively afford 4-bromoisoquinoline under specific conditions . Additionally, a rhodium-catalyzed synthesis has been reported to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines, suggesting the formation of a bromonium ylide intermediate .

Molecular Structure Analysis

The molecular structure of 4-bromoisoquinoline derivatives is characterized by the presence of a bromine atom at the 4-position of the isoquinoline ring. The position of substituents on the isoquinoline ring has been confirmed through various spectroscopic techniques, including nuclear Overhauser effect (nOe) experiments . The structural confirmation of related compounds, such as 6-bromo-4-iodoquinoline, has been achieved using 1H NMR spectroscopy .

Chemical Reactions Analysis

4-Bromoisoquinoline and its derivatives participate in various chemical reactions, which are essential for the synthesis of complex organic molecules. For instance, the bromine atom in these compounds can act as a reactive site for further functionalization. The palladium-catalyzed C-C bond formation between quinoline and mono-substituted alkynes is an example of such a reaction, leading to the synthesis of 4-alkynyl-2-bromoquinolines . The presence of the bromine atom enhances the reactivity and provides a handle for subsequent transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-bromoisoquinoline 2-oxide are not detailed in the provided papers, the presence of the bromine atom and the N-oxide group is likely to influence these properties. Bromine is a heavy atom that can impact the compound's density, boiling point, and refractive index. The N-oxide group may affect the compound's solubility in various solvents and its potential to engage in hydrogen bonding. The antimicrobial activity of derivatives with bromine substitution indicates that the presence of this halogen can also affect the biological properties of the molecule .

Applications De Recherche Scientifique

Synthesis and Functionalization

- Electrophilic Cyclization and Cross-Coupling : 4-Bromoisoquinoline N-oxides are formed via electrophilic cyclization of 2-alkynylbenzaldoximes with electrophiles. These compounds can be further functionalized through palladium-catalyzed cross-coupling reactions (Q. Ding & Jie Wu, 2008).

- Selective Synthesis Methodologies : 4-Bromoisoquinoline is synthesized through palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides. This process introduces a bromine atom into the products, enhancing its application in organic synthesis (Hong-ping Zhang et al., 2013).

Advanced Reaction Techniques

- Microwave Irradiation : Nucleophilic substitution reactions of 4-bromoisoquinoline with thiolate and alkoxy ions are significantly expedited under microwave irradiation. This method yields products with up to 99% efficiency, offering a superior alternative to classical heating processes (Yie-Jia Cherng, 2002).

Chemical Analysis and Characterization

- Structural and Spectral Analysis : Detailed quantum chemical calculations on 4-Bromoisoquinoline (4BIQ) provide insights into its energy, structural parameters, and vibrational wavenumbers. These studies include FTIR and FT-Raman spectral analysis, thermodynamic parameters, and NMR investigations, contributing to a deeper understanding of its chemical properties (V. Arjunan et al., 2013).

Multicomponent Reactions

- Generation of Diverse Guanidines : 4-Bromoisoquinoline is involved in the creation of diverse guanidines through a multi-component reaction. This synthesis is followed by a palladium-catalyzed Suzuki–Miyaura coupling reaction, leading to various 1-(isoquinolin-1-yl)guanidines (Chao Ye et al., 2012).

Applications in Organic Chemistry

- Organic Synthesis : Bromination of isoquinoline in concentrated acids leads to regioselective monobromination, as demonstrated with 4-bromoisoquinoline. The reaction conditions, such as the choice of brominating agent and temperature, are crucial for the desired product outcome, highlighting its significance in organic chemistry (W. Brown & A. Gouliaev, 2004).

Safety And Hazards

The safety information for 4-Bromoisoquinoline 2-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

4-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDQDTDMWYCQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355791 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinoline 2-oxide | |

CAS RN |

3749-21-1 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)

![[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032628.png)

![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3032639.png)